molecular formula C20H14N2O2 B5783875 N-(2-cyanophenyl)-2-phenoxybenzamide

N-(2-cyanophenyl)-2-phenoxybenzamide

Cat. No.: B5783875
M. Wt: 314.3 g/mol
InChI Key: URJZEVXOQASUDZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenoxybenzamide: is an organic compound characterized by the presence of a cyanophenyl group and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenoxybenzamide typically involves the following steps:

    Nitrile Formation: The initial step involves the formation of the nitrile group. This can be achieved through the reaction of 2-bromobenzonitrile with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst.

    Amidation: The nitrile compound is then subjected to amidation. This involves reacting the nitrile with 2-phenoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-cyanophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-2-phenoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-phenoxybenzamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The phenoxybenzamide moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-4-cyanobenzamide
  • N-(2-cyanophenyl)picolinamide

Uniqueness

N-(2-cyanophenyl)-2-phenoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and the development of new materials. Further research into its properties and applications will likely uncover new and exciting uses for this compound.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c21-14-15-8-4-6-12-18(15)22-20(23)17-11-5-7-13-19(17)24-16-9-2-1-3-10-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJZEVXOQASUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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